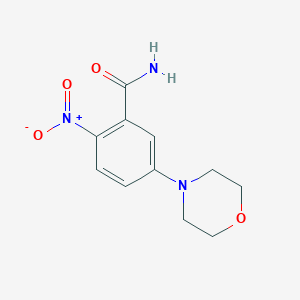
3-羟基吡咯烷盐酸盐
描述
3-Hydroxypyrrolidine hydrochloride is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. The hydrochloride denotes the presence of a hydrochloric acid salt form, which may enhance the compound's stability or solubility for certain applications.
Synthesis Analysis
The synthesis of 3-hydroxypyrrolidine derivatives has been explored through various methods. One approach involves the oxidation of 1-hydroxypyrrolidines, which confirms the mechanistic hypothesis based on the electronic nature of the substituent . Another method includes the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to form 3-amino-2-methylpyrrolidines, which can be further processed to synthesize compounds like the antipsychotic emonapride . Additionally, biocatalytic hydroxylation using Sphingomonas sp. HXN-200 has been employed to produce enantiopure 3-hydroxypyrrolidines, demonstrating a regio- and stereoselective approach .
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been studied, such as the cis-3,4-dibromopyrrolidine hydrochloride, which exhibits a slightly deformed envelope conformation . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.
Chemical Reactions Analysis
3-Hydroxypyrrolidine derivatives participate in various chemical reactions. For instance, the O-allyl-substituted nitrone derived from 3-hydroxypyrrolidine undergoes an intramolecular cycloaddition reaction with complete stereocontrol . The reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines are also notable reactions leading to the formation of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypyrrolidine derivatives are influenced by their molecular structure and substituents. For example, the tautomerism of N-alkyl-3-hydroxypyrroles has been studied, revealing that certain derivatives exist in keto or enol forms depending on the substituents present9. The synthesis of 3-hydroxypyrrolidine derivatives with different protecting groups has shown that these modifications can significantly affect the enantioselectivity and activity of the resulting compounds .
科学研究应用
合成技术和优化
- 已经探索了 (S)-3-羟基吡咯烷盐酸盐的合成,重点是使用廉价试剂优化工艺,实现高收率并简化操作。这包括对各种还原剂、摩尔比和溶剂的研究 (李子成,2009)。
在药物开发中的潜力
- 研究已将 3-羟基吡咯烷支架确定为选择性整合素 alpha5beta1 抑制剂,突出了其在开发用于全身治疗的口服拮抗剂中的潜在用途 (Gunther Zischinsky 等人,2010)。
核碱基衍生物合成
- 已经对核苷的羟基吡咯烷类似物合成进行了研究,旨在创建嘌呤和嘧啶核碱基的非对映异构 3-羟基-4-吡咯烷基衍生物。然而,这些化合物未显示出显着的细胞抑制或抗病毒特性 (D. Rejman 等人,2007)。
有机合成方法
- 已经开发出用于立体选择性合成 3-羟基吡咯烷的创新方法。这些方法包括 β-亚氨基氯醇的还原环化技术,可以获得各种吡咯烷衍生物 (Jason A Draper 和 R. Britton,2010)。
生物催化和立体选择性
- 已经探索了使用鞘氨醇单胞菌 sp. HXN-200 作为羟基吡咯烷羟基化的生物催化剂。该工艺已显示出提高羟基化活性、对映选择性的能力,并能够对映互补地形成 3-羟基吡咯烷 (Z. Li 等人,2001)。
安全和危害
3-Hydroxypyrrolidine hydrochloride is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
Pyrrolidine compounds, including 3-Hydroxypyrrolidine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold and the potential to develop novel biologically active compounds . Future research may focus on exploring new synthetic strategies, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
3-Hydroxypyrrolidine hydrochloride, also known as Pyrrolidin-3-ol Hydrochloride, is a versatile organic compound It has been used as a building block in the synthesis of biaryl carboxamide functional groups containing bis-aminopyrrolidine ureas, which are potential antagonists of the melanin-concentrating hormone receptor-1 .
Mode of Action
Its role as a building block in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1 suggests that it may interact with these receptors, leading to changes in their activity .
Biochemical Pathways
Given its use in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1, it may be involved in the regulation of these receptors and their associated pathways .
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
Its role in the synthesis of potential antagonists of the melanin-concentrating hormone receptor-1 suggests that it may contribute to the regulation of these receptors and their associated physiological effects .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
属性
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine hydrochloride | |
CAS RN |
86070-82-8 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for producing 3-Hydroxypyrrolidine Hydrochloride?
A1: Two main synthetic approaches are highlighted in the research:
- From (S)-4-amino-2-hydroxybutyric acid: This method involves silanization and cyclization to form (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation []. This process boasts advantages like inexpensive reagents and a relatively simple procedure.
- From L-hydroxyproline: This route utilizes L-hydroxyproline as a starting material and involves a five-step reaction sequence, including the preparation of 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride and the use of ethoxyacetimidate hydrochloride and solid potassium thiolacetate [].
Q2: How does the choice of reducing agent affect the synthesis of 3-Hydroxypyrrolidine Hydrochloride?
A2: The research specifically examines the impact of different reducing agents on the yield of (S)-3-Hydroxypyrrolidine Hydrochloride []. It was found that utilizing NaBH4-CH3COOH as the reducing agent, with 1,4-dioxane as the solvent, resulted in a significant increase in yield (up to 65%) compared to other reducing agents.
Q3: Are there any spectroscopic techniques used to characterize the synthesized 3-Hydroxypyrrolidine Hydrochloride and its intermediates?
A3: Yes, the research mentions the use of 1H NMR spectroscopy to analyze the key intermediates formed during the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, which utilizes 3-Hydroxypyrrolidine Hydrochloride as a starting material []. This analysis helps confirm the structure and purity of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)








